molecular formula C12H9N3O4 B026231 3-Pyridinylcarbamic acid 4-nitrophenyl ester CAS No. 56402-87-0

3-Pyridinylcarbamic acid 4-nitrophenyl ester

Cat. No. B026231
CAS RN: 56402-87-0
M. Wt: 259.22 g/mol
InChI Key: HVJLMBYELLDOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinylcarbamic acid 4-nitrophenyl ester is a chemical compound with the molecular formula C12H9N3O4 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Pyridinylcarbamic acid 4-nitrophenyl ester is represented by the molecular formula C12H9N3O4 . The molecular weight of the compound is 259.22 g/mol.

Scientific Research Applications

Radiofluorination of Biomolecules

The compound is used in the field of molecular imaging, specifically in the process of radiofluorination of biomolecules . The 4-nitrophenyl (PNP) activated esters, such as 3-Pyridinylcarbamic acid 4-nitrophenyl ester, are used to prepare 18 F-labelled acylation synthons in one step . This is a significant improvement over the traditional multi-step process, making the preparation of 18F-labelled peptides less challenging and time-consuming .

Proteomics Research

3-Pyridinylcarbamic acid 4-nitrophenyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein function, interactions, and localization.

Antiviral Drug Development

While not directly linked to 3-Pyridinylcarbamic acid 4-nitrophenyl ester, related compounds have shown promising characteristics in the development of antiviral drugs . It’s possible that further research could reveal similar potential in this compound.

Rust Prevention

Interestingly, 3-Pyridinylcarbamic acid 4-nitrophenyl ester has been found to be very effective against rust in a greenhouse . This suggests potential applications in the field of agriculture or industrial manufacturing where rust prevention is crucial.

Radiopharmaceuticals

The compound plays a role in the development of radiopharmaceuticals, which are used in positron emission tomography (PET) imaging . PET is a common molecular imaging technique that has had a pronounced influence on personalized healthcare .

properties

IUPAC Name

(4-nitrophenyl) N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJLMBYELLDOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434991
Record name 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinylcarbamic acid 4-nitrophenyl ester

CAS RN

56402-87-0
Record name 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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